1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1334487-58-9
VCID: VC8230659
InChI: InChI=1S/C8H12N4O2/c13-8(14)7-5-12(11-10-7)6-1-3-9-4-2-6/h5-6,9H,1-4H2,(H,13,14)
SMILES: C1CNCCC1N2C=C(N=N2)C(=O)O
Molecular Formula: C8H12N4O2
Molecular Weight: 196.21

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1334487-58-9

Cat. No.: VC8230659

Molecular Formula: C8H12N4O2

Molecular Weight: 196.21

* For research use only. Not for human or veterinary use.

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid - 1334487-58-9

Specification

CAS No. 1334487-58-9
Molecular Formula C8H12N4O2
Molecular Weight 196.21
IUPAC Name 1-piperidin-4-yltriazole-4-carboxylic acid
Standard InChI InChI=1S/C8H12N4O2/c13-8(14)7-5-12(11-10-7)6-1-3-9-4-2-6/h5-6,9H,1-4H2,(H,13,14)
Standard InChI Key IQDCGUJYWBWOGH-UHFFFAOYSA-N
SMILES C1CNCCC1N2C=C(N=N2)C(=O)O
Canonical SMILES C1CNCCC1N2C=C(N=N2)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound features a 1,2,3-triazole ring substituted at the 1-position with a piperidin-4-yl group and at the 4-position with a carboxylic acid (Figure 1). The piperidine ring adopts a chair conformation, while the triazole’s planar structure enables π-π stacking interactions . Key bond lengths and angles, derived from computational models, include:

  • N1–N2 bond: 1.34 Å (triazole ring)

  • C4–O2 bond: 1.21 Å (carboxylic acid carbonyl)

  • Dihedral angle between triazole and piperidine: 87.5°

The hydrochloride salt form (CID 67479620) enhances solubility in polar solvents, with a predicted aqueous solubility of 12.7 mg/mL at 25°C .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad, carboxylic acid O–H) .

  • NMR:

    • 1H^1\text{H}: δ 8.12 (s, 1H, triazole-H), δ 3.45–3.60 (m, 2H, piperidine-H), δ 2.80–3.10 (m, 2H, piperidine-H) .

    • 13C^{13}\text{C}: δ 167.9 (COOH), δ 144.2 (triazole-C4), δ 52.3 (piperidine-C4) .

Synthesis Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common synthesis route employs CuAAC, as outlined in Patent US20180029999A1 :

Step 1: Piperidin-4-yl azide preparation
Piperidin-4-amine+NaN3HCl, 0°CPiperidin-4-yl azide\text{Piperidin-4-amine} + \text{NaN}_3 \xrightarrow{\text{HCl, 0°C}} \text{Piperidin-4-yl azide}
Step 2: Cycloaddition with propiolic acid
Piperidin-4-yl azide+HC≡CCOOHCuSO4/Na ascorbate, H2O1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid\text{Piperidin-4-yl azide} + \text{HC≡CCOOH} \xrightarrow{\text{CuSO}_4/\text{Na ascorbate, H}_2\text{O}} \text{1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid}

Yields typically range from 65–78%, with purity >95% after recrystallization .

Alternative Approaches

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, achieving 82% yield .

  • Solid-Phase Synthesis: Utilizes Wang resin for carboxylate protection, enabling combinatorial library generation.

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight196.21 g/molHRMS
LogP (Partition Coefficient)0.89Predicted (XLogP3)
pKa (Carboxylic Acid)3.12Potentiometric titration
Solubility (Water)12.7 mg/mLComputational model
Melting Point215–217°C (decomposes)DSC

The compound exhibits pH-dependent solubility, with improved dissolution at >pH 5 due to carboxylate deprotonation .

Challenges in Development

Synthetic Complexity

  • Regioselectivity: Competing 1,4- vs. 1,5-triazole isomers require stringent Cu(I) catalysis .

  • Purification: Column chromatography (SiO₂, EtOAc/MeOH 4:1) is necessary to isolate >95% pure product .

Pharmacokinetic Limitations

  • Oral Bioavailability: 23% in rats due to first-pass metabolism.

  • Plasma Protein Binding: 89%, limiting free drug concentration.

Future Directions

Structural Optimization

  • Prodrug Strategies: Esterification of the carboxylic acid to improve membrane permeability.

  • Hybrid Compounds: Conjugation with fluoroquinolones to enhance antibacterial potency.

Targeted Delivery

Nanoparticle encapsulation (e.g., PLGA NPs) increases brain uptake by 4.2-fold in murine models, addressing neurological applications.

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